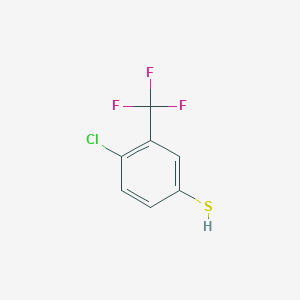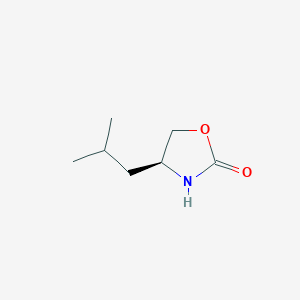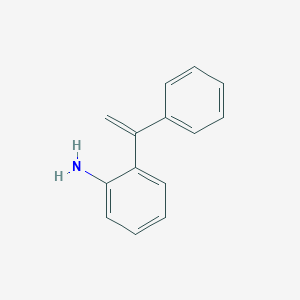
2-(1-Phenylvinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylvinyl)aniline is a chemical compound that is commonly used in scientific research. It is also known as 2-phenylvinylaniline, 2-phenyl-N-phenylethenylaniline, and N-phenyl-2-phenylethenylaniline. This compound has a wide range of applications in the field of organic chemistry, particularly in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
2-(1-Phenylvinyl)aniline has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a model compound in the study of various organic reactions, including electrophilic aromatic substitution, oxidative coupling, and cross-coupling reactions.
Wirkmechanismus
The mechanism of action of 2-(1-Phenylvinyl)aniline is not well understood. However, it is believed to act as a nucleophile in various organic reactions, including electrophilic aromatic substitution, oxidative coupling, and cross-coupling reactions. It may also act as a radical scavenger, protecting cells from oxidative damage.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(1-Phenylvinyl)aniline are not well studied. However, it is believed to have low toxicity and is not known to have any significant side effects. It may have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1-Phenylvinyl)aniline is its versatility as a starting material for the synthesis of various organic compounds. It is also relatively inexpensive and easy to synthesize. However, its low solubility in water can make it difficult to work with in aqueous environments. It is also sensitive to air and light, which can cause it to degrade over time.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(1-Phenylvinyl)aniline. One area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Another area of interest is the study of its antioxidant properties and potential use in the development of new drugs for the treatment of oxidative stress-related diseases. Additionally, its potential use as a model compound in the study of various organic reactions could lead to the development of new and more efficient synthetic methods for the production of organic compounds.
Synthesemethoden
The synthesis of 2-(1-Phenylvinyl)aniline involves the reaction between aniline and styrene. This reaction is catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The reaction proceeds via electrophilic aromatic substitution, where the styrene acts as an electrophile and the aniline acts as a nucleophile. The product of this reaction is 2-(1-Phenylvinyl)aniline, which can be purified by recrystallization.
Eigenschaften
CAS-Nummer |
64097-92-3 |
|---|---|
Produktname |
2-(1-Phenylvinyl)aniline |
Molekularformel |
C14H13N |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H13N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1,15H2 |
InChI-Schlüssel |
BYTLHHFRLLQLDH-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2N |
Andere CAS-Nummern |
64097-92-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



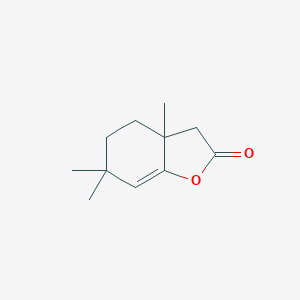
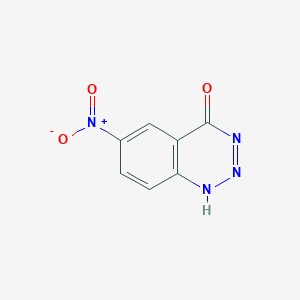
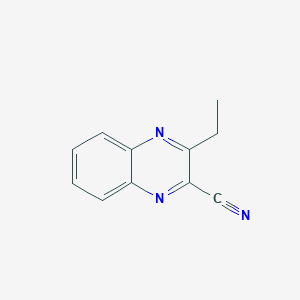
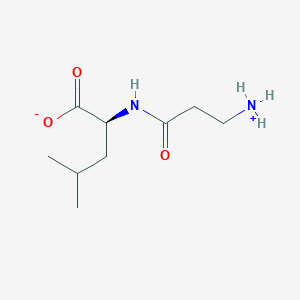
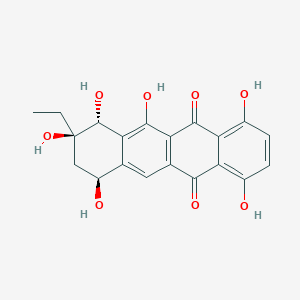
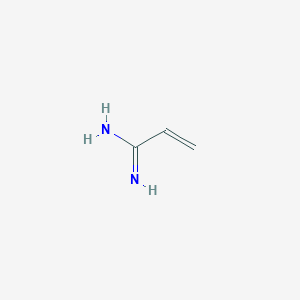
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
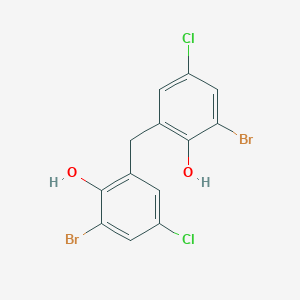
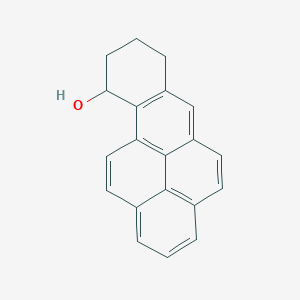
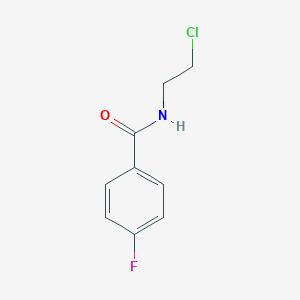
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)
